molecular formula C24H19N3O4S2 B2828882 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 681159-09-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No. B2828882
CAS RN: 681159-09-1
M. Wt: 477.55
InChI Key: SKCABNABYJIOIH-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide, also known as CTB, is a novel compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTB is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide and its derivatives are primarily investigated for their synthesis methodologies and potential applications in antimicrobial activities. These compounds are part of a broader class of heterocyclic compounds incorporating sulfamoyl moieties, which are synthesized for use as antimicrobial agents. The synthesis involves various chemical reactions, including cycloaddition and reactions with elemental sulfur and phenyl isothiocyanate, leading to the formation of thiazole and thiophene derivatives, among others. These synthesized compounds have been subjected to in vitro antibacterial and antifungal evaluations, showing promising results against a range of microbial strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer and Biochemical Applications

Another area of application for these compounds is in the synthesis of derivatives with potential anticancer and biochemical activities. Novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a biologically active sulfonamide moiety have been synthesized, showing inhibitory activities against various cancer cell lines. These compounds are designed to interact with biological targets, such as carbonic anhydrase enzymes, which play roles in various physiological processes including tumorigenesis. The structure-activity relationships of these compounds provide insights into their potential as therapeutic agents (Kurt et al., 2016).

Insecticidal Applications

In addition to antimicrobial and anticancer activities, some derivatives of this compound are being explored for their potential use as insecticidal agents. These compounds have been evaluated for their toxicological effects against agricultural pests, such as the cotton leafworm Spodoptera littoralis. The studies involve the synthesis of biologically active heterocyclic compounds incorporating the sulfonamide-bearing thiazole moiety, which have shown significant toxic effects in laboratory conditions. The LC50 and LC90 values obtained from these studies indicate the potential of these compounds as effective insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h2-14H,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCABNABYJIOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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